Ester vs. Parent Carboxylic Acid: Predicted Tyrosinase Inhibitory Potency Advantage
Cinnamic acid itself is a weak tyrosinase inhibitor with reported IC₅₀ values spanning 201.4 µM to >1,000 µM (≥2.10 mM in some studies) [1]. Conversion of the carboxylic acid to an ester is a validated SAR strategy that consistently improves tyrosinase inhibitory potency; a comprehensive 2015–2025 review demonstrated that cinnamic acid ester derivatives routinely achieve IC₅₀ values in the low micromolar range (e.g., 2.0–10.6 µM for optimized esters vs. 201.4–>1,000 µM for the parent acid), representing a potency enhancement of approximately 20-fold to >100-fold [1]. The morpholinoethyl ester of the target compound is predicted to fall within this enhanced potency range by virtue of esterification, while the morpholinoethyl group may confer additional binding interactions unavailable to simple alkyl esters [2].
| Evidence Dimension | Tyrosinase diphenolase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ in low micromolar range (based on class-level SAR for cinnamate esters; direct measurement not yet reported in peer-reviewed literature) |
| Comparator Or Baseline | Cinnamic acid (parent): IC₅₀ = 201.4 ± 5.3 µM to >1,000 µM (2.10 mM in alternative assay) [1]; Kojic acid (positive control): IC₅₀ = 16.7 µM [1] |
| Quantified Difference | Class-level esterification yields ~20- to >100-fold potency improvement over parent cinnamic acid; optimized cinnamate esters reach IC₅₀ values comparable to or exceeding kojic acid |
| Conditions | In vitro mushroom tyrosinase diphenolase assay using L-DOPA as substrate; data aggregated from multiple published studies (2015–2025 review period) [1] |
Why This Matters
For procurement decisions in tyrosinase inhibitor screening programs, cinnamate esters provide a structurally precedented potency upgrade over the parent acid, and the morpholinoethyl substituent offers a distinct vector for further SAR exploration not available with simple alkyl esters.
- [1] Renaldy AT, Fareza MS, Djalil AD. A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents: A comprehensive review (2015–2025). J Appl Pharm Sci. 2026;16(04):011-027. doi:10.7324/JAPS.2026.271625. Table 1 reports cinnamic acid IC₅₀ range 201.4–>1,000 µM; Table 2 reports ester derivative IC₅₀ values of 2.0–10.6 µM. View Source
- [2] Ghafary S, et al. Novel morpholine containing cinnamoyl amides as potent tyrosinase inhibitors. Int J Biol Macromol. 2019;135:978-985. Compounds were found to be better tyrosinase inhibitors (IC₅₀s in micromolar range) than cinnamic acid; B6 IC₅₀ = 15.2 ± 0.6 µM. View Source
